(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
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Overview
Description
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a synthetic organic compound with the molecular formula C({19})H({32})N(_{2})O This compound is characterized by its complex structure, which includes an isopropoxypropyl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with a suitable alkylating agent to introduce the propyl group.
Introduction of the Isopropoxypropyl Group:
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxypropyl group, where nucleophiles can replace the isopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4))
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. These interactions can lead to changes in cellular processes, which may be beneficial in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine: The parent compound.
This compound derivatives: Variants with different substituents on the quinoline or propyl groups.
Other Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline cores but different functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-propan-2-yloxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKWKSWOGVLIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNCCCOC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136729 |
Source
|
Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-39-9 |
Source
|
Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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